2-Methyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
2-Methyl-1,3-benzothiazole-6-sulfonamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the second position and a sulfonamide group at the sixth position on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activity .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Its molecular weight of 2283 g/mol suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Benzothiazole derivatives have been associated with fungicidal, herbicidal, growth-stimulating, and defoliating activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-methylbenzothiazole with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, sodium hydride, and dimethylformamide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Methyl-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is employed in the production of dyes, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but with an amino group instead of a sulfonamide group.
2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide: Contains an additional dimethyl group on the amino group.
Uniqueness: 2-Methyl-1,3-benzothiazole-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJWMABSSXTUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21431-21-0 |
Source
|
Record name | 2-methyl-1,3-benzothiazole-6-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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